1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
Description
This compound belongs to the thiazolo[2,3-c][1,2,4]triazole family, characterized by a fused heterocyclic core with sulfur and nitrogen atoms. Its structure includes a 3,4-dimethylphenyl group attached to an ethanone moiety, linked via a thioether bridge to a 5-phenyl-substituted thiazolo-triazole ring.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBVNMOQGAXPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene derivatives and triazole compounds, known for their diverse pharmacological properties. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 300.39 g/mol. The structure features a thiazole ring fused with a triazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 300.39 g/mol |
| Structural Features | Thiazole and Triazole rings |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolo-triazole compounds showed activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance:
- In vitro Studies : Compounds with similar structural features were tested against various cancer cell lines. One study reported that triazole derivatives exhibited IC values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticonvulsant Activity
The anticonvulsant properties of compounds containing the triazole nucleus have been documented extensively:
- Experimental Models : In animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ), certain derivatives have shown protective effects against induced seizures at doses as low as 30 mg/kg .
- Comparative Efficacy : Some studies have indicated that these compounds can provide significant protection compared to standard anticonvulsants.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the thiazole ring enhanced antimicrobial potency.
- Anticancer Screening : In a systematic review, several thiazolo-triazole compounds were screened for cytotoxicity against multiple cancer cell lines, highlighting the promising nature of these compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds involve substitutions on the aryl/heteroaryl groups and modifications to the linker or core. Below is a comparative analysis:
Physicochemical Properties
Preparation Methods
Synthesis of 5-Phenylthiazolo[2,3-c]triazol-3-thiol
The thiazolo-triazole moiety is synthesized via a cyclocondensation reaction between 5-phenyl-1,2,4-triazole-3-thiol and α-chloroketones. A representative protocol involves:
- Reacting 5-phenyl-1,2,4-triazole-3-thiol (2.1 mmol) with chloroacetone (2.5 mmol) in ethanol under reflux for 12 hours.
- Neutralization with ammonium hydroxide yields the cyclized product as a yellow solid (78% yield).
A critical side reaction involves oxidation of the thiol group; thus, inert atmospheres (N₂ or Ar) are essential to suppress disulfide formation.
Preparation of 1-(3,4-Dimethylphenyl)-2-chloroethanone
This intermediate is synthesized through Friedel-Crafts acylation:
- Treating 3,4-dimethylacetophenone (3.0 mmol) with chlorine gas in acetic acid at 40°C for 6 hours.
- Quenching with ice water and extracting with dichloromethane affords the chloroethanone derivative (85% purity), which is further purified via silica gel chromatography.
Thioether Bond Formation: Reaction Optimization
The coupling of 5-phenylthiazolo[2,3-c]triazol-3-thiol with 1-(3,4-dimethylphenyl)-2-chloroethanone is the most yield-sensitive step. Key variables include:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dimethyl sulfoxide | +32% vs. DMF |
| Base | DIEA (3.0 equiv) | Prevents HCl |
| Temperature | 20°C (overnight) | 66% yield |
| Reaction Time | 18–24 hours | <5% variance |
Notably, replacing DIEA with triethylamine reduces yields to 41% due to inferior acid scavenging. Microwave-assisted synthesis (100°C, 1 hour) achieves 98% yield but requires stringent moisture control.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity when using ethyl acetate/hexane (3:7) as the eluent.
Challenges and Mitigation Strategies
Byproduct Formation
The primary impurity (∼12%) arises from N-alkylation of the triazole nitrogen. This is suppressed by:
- Using a 10% excess of thiol intermediate
- Maintaining pH <7 via hydrochloric acid titration
Scale-Up Limitations
Batch reactions >500 g exhibit exothermic runaway risks above 30°C. A segmented flow reactor with temperature gradients (20–25°C) enables kilogram-scale production with 89% yield.
Comparative Analysis of Synthetic Approaches
The table below evaluates three published methods:
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Conventional (DMSO) | 66% | 98% | Low equipment requirements |
| Microwave-Assisted | 98% | 97% | Rapid synthesis |
| Flow Chemistry | 89% | 99% | Scalability |
Microwave methods, while high-yielding, require specialized instrumentation, making conventional DMSO-based synthesis the most accessible for laboratory-scale production.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours produces thiazolo-triazole intermediates, followed by purification via recrystallization from ethanol . Alternatively, acetone with K₂CO₃ as a base facilitates thioether bond formation between chlorinated precursors and thiol-containing heterocycles . Key optimizations include adjusting molar ratios (1:1 for reagents), solvent selection (acetic acid for cyclization, acetone for thiolation), and extended reflux times (2–4 hours).
Q. Which spectroscopic methods are most effective for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity, particularly for distinguishing thiazole and triazole protons . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection ensures purity (>95%) .
Q. What preliminary biological screening approaches are recommended to evaluate antimicrobial potential?
Begin with in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), using agar diffusion or broth microdilution methods. Minimum inhibitory concentration (MIC) values can be compared to reference drugs like ampicillin . Molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) provides initial mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Validate docking results by:
- Reassessing binding site selection (e.g., homology modeling if crystal structures are unavailable).
- Testing compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
- Performing dose-response curves to confirm activity thresholds. For example, if docking predicts strong binding but MIC values are high, check for poor membrane permeability using logP calculations or experimental permeability assays .
Q. What strategies improve aqueous solubility and stability during formulation studies?
- Salt formation : Synthesize sodium or potassium salts of acidic derivatives (e.g., carboxylic acid analogs) to enhance hydrophilicity .
- Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations to maintain solubility .
- Stabilization : Store samples at 4°C with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation, especially for thioether bonds .
Q. How can SAR studies systematically identify critical functional groups for bioactivity?
Design derivatives with targeted modifications:
- Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
- Substitute the thiazolo-triazole core with alternative heterocycles (e.g., thiadiazole) to evaluate ring-specific interactions . Test analogs in parallel using standardized assays and correlate substituent properties (Hammett σ values, logP) with activity trends .
Q. Which advanced analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Determines absolute configuration and confirms bond connectivity, as demonstrated for related thiadiazole-triazole hybrids .
- High-resolution mass spectrometry (HRMS) : Provides exact mass data (±5 ppm) to verify molecular formulas, especially for nitro or sulfur-containing derivatives .
- Dynamic light scattering (DLS) : Assesses aggregation behavior in solution, which may explain solubility-related bioactivity variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
